![molecular formula C17H25N3O2S B2715302 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097923-73-2](/img/structure/B2715302.png)
2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic compound characterized by a complex structure involving several functional groups. This compound has shown potential in various chemical and pharmaceutical applications, driven by its unique reactive properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps:
Starting with the construction of the pyrrolidinyl ether moiety from 2,6-dimethylpyrimidine and an appropriate alkylating agent.
Coupling this intermediate with 2-(Cyclopentylsulfanyl)ethanone via a nucleophilic substitution reaction.
Optimizing reaction conditions including temperature, solvents, and pH to ensure high yield and purity.
Industrial Production Methods: Scaling up the production involves similar synthetic pathways, with additional focus on process optimization for cost-efficiency and environmental sustainability. Key factors include:
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of green chemistry principles to minimize waste.
Purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one undergoes a variety of reactions:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or KMnO₄.
Reduction: Reduction with hydride donors such as NaBH₄.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidizing agents: KMnO₄, H₂O₂.
Reducing agents: NaBH₄, LiAlH₄.
Nucleophiles: Alkyl halides, amines.
Reaction conditions: Solvents like ethanol, temperature control (0-100°C), inert atmosphere (e.g., nitrogen).
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction produces the corresponding alcohols.
Substitution results in various functionalized derivatives.
Scientific Research Applications
2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one has broad applications:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential for enzyme inhibition studies.
Medicine: Researching its efficacy in targeting specific biological pathways.
Industry: Used in the development of advanced materials and agrochemicals.
Mechanism of Action
Comparison: Compared to similar compounds, 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one stands out due to:
Uniqueness: Its particular substitution pattern and resultant bioactivity.
Similar Compounds: Other pyrrolidinyl ether derivatives and cyclopentylsulfanyl compounds.
Comparison with Similar Compounds
1-(Cyclopentylthio)-3-(4-pyrrolidinyl)pyrrolidine
2-(Cyclopentylsulfanyl)-1-pyrrolidin-1-ylethanone
3-(2,6-Dimethylpyrimidin-4-yloxy)pyrrolidin-1-yl-propane
And there you have it! An in-depth dive into the world of 2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-12-9-16(19-13(2)18-12)22-14-7-8-20(10-14)17(21)11-23-15-5-3-4-6-15/h9,14-15H,3-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRAEIBDHJLFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
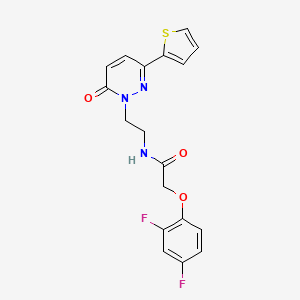
![3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2715220.png)
![N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2715221.png)
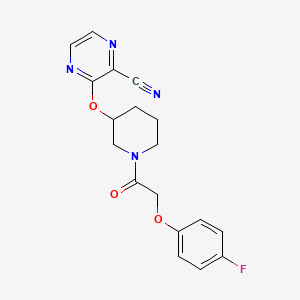
![1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2715226.png)
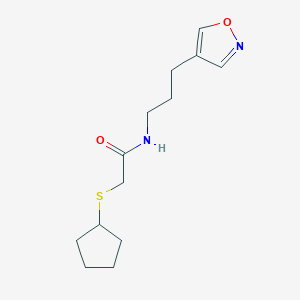
![Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2715228.png)
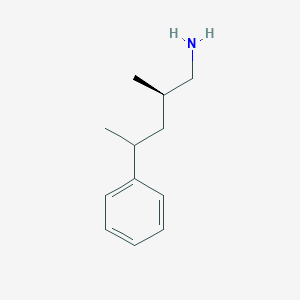
![1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B2715230.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2715232.png)
![3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2715233.png)
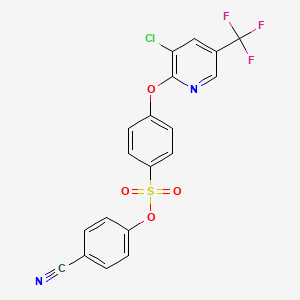

![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)
